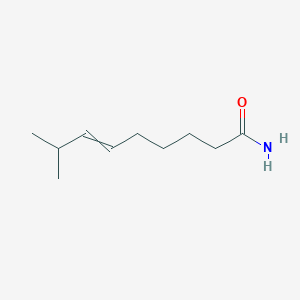

6-Nonenamide, 8-methyl-, (E)-

Description

Historical Context and Research Evolution of Amide-Containing Natural Products

Amide-containing natural products are a significant class of secondary metabolites found widely in nature, particularly in plants. researchgate.net Historically, these compounds have been of interest due to their diverse and potent biological activities, including antifungal, antibacterial, insecticidal, and antitumor properties. researchgate.net The amide bond itself is a fundamental feature of peptides and proteins, but its presence in non-ribosomally synthesized small molecules has long attracted scientific attention. researchgate.net

The study of fatty acid amides, a major subgroup of these natural products, dates back to the characterization of sphingolipids in the 1880s. nih.govmdpi.com A pivotal moment in the field was the isolation of N-palmitoylethanolamine from egg yolk in 1957, one of the first non-sphingosine based fatty acid amides to be identified. nih.gov Research accelerated significantly with the discovery of bioactive fatty acid amides like anandamide, an endogenous cannabinoid receptor ligand, and oleamide, a molecule involved in regulating the sleep cycle. nih.govnih.gov These discoveries underscored the importance of the fatty acid amide scaffold in cell signaling and spurred further investigation into this large family of molecules. nih.govmdpi.com Amides derived from plants, especially from families like Piperaceae and Rutaceae, have been a rich source for the discovery of new bioactive compounds. researchgate.net

Significance of Unsaturated Amides in Biological Systems Research

Unsaturated amides, characterized by the presence of one or more carbon-carbon double bonds in their acyl chain, are a particularly important subclass of amide-containing natural products. The position and geometry of these double bonds are often crucial for their biological function. Primary amides of unsaturated and monounsaturated fatty acids are known to possess significant biological activities and are believed to regulate many biochemical events within cells. rsc.org

For instance, simple unsaturated alkylamides have been shown to be potent bio-effectors. gerli.com Erucamide, the amide of 13-cis-docosenoic acid, was identified as an angiogenic factor, capable of inducing the development of capillaries. gerli.com Other synthetic primary amides of unsaturated fatty acids have also demonstrated similar angiogenic activity. gerli.com The research into unsaturated amides from the Piper species has revealed a wide range of effects, including medicinal and insecticidal properties. researchgate.net The introduction of unsaturation into the acyl moiety of N-acylvanillamides, which are structurally related to capsaicin (B1668287), has been shown to significantly influence their activity at the vanilloid receptor 1 (VR1). nih.gov This highlights the critical role that the unsaturated alkyl chain plays in the interaction of these molecules with biological targets.

Current Research Landscape and Emerging Trends for 6-Nonenamide, 8-methyl-, (E)-

Direct research focusing exclusively on 6-Nonenamide, 8-methyl-, (E)- is limited. The current research landscape is dominated by studies on its more complex derivative, capsaicin, and other N-acylvanillamides (N-AVAMs). researchgate.netnih.gov However, these studies provide indirect insight into the importance of the 6-Nonenamide, 8-methyl-, (E)- backbone. For example, research on capsaicin analogs has shown that modifications to the hydrophobic alkyl chain (the 8-methyl-6-nonenamide portion) are critical for modulating biological activity. nih.gov

An emerging trend is the synthesis of novel derivatives using the core structure of naturally occurring amides. A recent study detailed the synthesis of new Schiff base compounds derived from N-[(4-hydroxy-3-methoxyphenyl) methyl]-8-methyl-(E)-6-nonenamide. researcher.liferesearchgate.net This work, while starting from a more complex precursor, highlights the utility of the (E)-8-methyl-6-nonenamide scaffold as a building block for creating new molecules with potential biological activities. The synthesis of various capsaicin-like molecules and N-acylvanillamides for structure-activity relationship (SAR) studies is an active area of investigation, aiming to develop compounds with improved therapeutic properties and reduced undesirable effects. nih.govresearchgate.netolemiss.edu

Identification of Key Research Gaps and Future Trajectories for 6-Nonenamide, 8-methyl-, (E)- Investigations

The most significant research gap is the lack of studies on the intrinsic biological activity of 6-Nonenamide, 8-methyl-, (E)- itself. While its contribution to the activity of capsaicin is acknowledged, its potential as a standalone bioactive molecule is unexplored. Many simple fatty acid amides have demonstrated roles as signaling molecules, and it is plausible that 6-Nonenamide, 8-methyl-, (E)- could have its own physiological functions that are yet to be discovered. nih.gov

Future research trajectories should therefore include:

De novo synthesis and biological screening: A dedicated synthesis of pure 6-Nonenamide, 8-methyl-, (E)- would enable a systematic evaluation of its biological effects across various assays, including antimicrobial, anti-inflammatory, and cell signaling panels.

Investigation as a metabolic precursor or intermediate: Research could explore whether 6-Nonenamide, 8-methyl-, (E)- exists as a free amide in biological systems, perhaps as a precursor or a degradation product of capsaicinoids.

Comparative studies: Comparing the activity of 6-Nonenamide, 8-methyl-, (E)- with its saturated counterpart (8-methylnonanamide) and other isomers would provide valuable structure-activity relationship data and clarify the specific role of the (E)-6-double bond.

Exploring synthetic utility: The compound could be further utilized as a starting material or building block in synthetic chemistry to create novel libraries of unsaturated amides for drug discovery. acs.org

Overview of Methodological Paradigms Employed in the Study of 6-Nonenamide, 8-methyl-, (E)-

The study of 6-Nonenamide, 8-methyl-, (E)- and related compounds relies on a combination of synthetic and analytical methodologies.

Synthesis: The synthesis of primary amides can be achieved through various established methods. A common approach for creating capsaicin analogs, which involves forming the amide bond, is the condensation reaction between an amine and a carboxylic acid or its activated derivative (like an acyl chloride). olemiss.edu More modern, sustainable methods for amide bond formation are also being developed, including chemo-enzymatic strategies that combine biocatalysts with chemocatalysts in integrated processes. springernature.comresearchgate.net Specifically for α,β-unsaturated amides, stereoselective methods have been developed to ensure the desired (E) or (Z) geometry of the double bond, which is often critical for biological activity. acs.org

Characterization and Analysis: The structural elucidation and characterization of 6-Nonenamide, 8-methyl-, (E)- and its derivatives are typically performed using a suite of spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR are essential for confirming the structure, including the stereochemistry of the double bond and the position of the methyl group. nih.govresearchgate.netnih.gov

Mass Spectrometry (MS): This technique is used to determine the molecular weight and fragmentation patterns of the compound. Electron ionization (EI) mass spectra are available for 6-Nonenamide, 8-methyl-, (E)-. nist.gov For more complex derivatives like capsaicin, tandem mass spectrometry (MS/MS) is used to analyze fragment ions, which can help identify specific structural moieties. ufz.deresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the amide C=O and N-H stretching vibrations. nih.govresearchgate.net

The following table summarizes some of the computed physical and chemical properties of 6-Nonenamide, 8-methyl-, (E)-.

Table 1: Computed Properties of 6-Nonenamide, 8-methyl-, (E)-

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₉NO | PubChem nih.gov |

| Molecular Weight | 169.26 g/mol | PubChem nih.gov |

| XLogP3-AA | 2.1 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 1 | PubChem nih.gov |

| Rotatable Bond Count | 6 | PubChem nih.gov |

| Exact Mass | 169.146664230 Da | PubChem nih.gov |

| Polar Surface Area | 43.1 Ų | PubChem nih.gov |

| Heavy Atom Count | 12 | PubChem nih.gov |

Structure

3D Structure

Properties

CAS No. |

144018-70-2 |

|---|---|

Molecular Formula |

C10H19NO |

Molecular Weight |

169.26 g/mol |

IUPAC Name |

8-methylnon-6-enamide |

InChI |

InChI=1S/C10H19NO/c1-9(2)7-5-3-4-6-8-10(11)12/h5,7,9H,3-4,6,8H2,1-2H3,(H2,11,12) |

InChI Key |

YXENPUXPUOBZON-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C=CCCCCC(=O)N |

Origin of Product |

United States |

Discovery, Isolation, and Biosynthesis of 6 Nonenamide, 8 Methyl , E

Natural Occurrence and Origin Identification of 6-Nonenamide, 8-methyl-, (E)-

The 8-methyl-6-nonenamide structure is not found as a standalone molecule in nature but as an integral part of capsaicinoids. nih.gov These compounds are produced as secondary metabolites in plants belonging to the Capsicum genus. wikipedia.orgmdpi.com

The exclusive natural sources of the 8-methyl-6-nonenamide moiety, as part of capsaicinoids, are plants of the genus Capsicum, commonly known as chili peppers. wikipedia.orgmdpi.com These compounds are synthesized in the placental tissue of the pepper fruit and accumulate in the glandular areas of the interlocular septa as the fruit ripens. nih.govmdpi.com

| Biological Source | Species Examples | Family |

| Chili Peppers | Capsicum annuum, Capsicum frutescens, Capsicum chinense, Capsicum pubescens, Capsicum baccatum nih.govtandfonline.com | Solanaceae tandfonline.com |

The presence of the 8-methyl-6-nonenamide structure within capsaicinoids serves important ecological functions for the Capsicum plants. It acts as a potent deterrent against consumption by mammals, which experience a painful burning sensation upon contact. wikipedia.org Birds, however, are insensitive to capsaicin (B1668287) and are the primary dispersers of chili seeds. wikipedia.org This selective deterrence is a key evolutionary advantage. Additionally, capsaicinoids exhibit antifungal properties, protecting the plant from fungal pathogens. wikipedia.org The compounds can also deter insects from laying eggs on the peppers. wikipedia.org

Advanced Extraction and Purification Methodologies for 6-Nonenamide, 8-methyl-, (E)-

Since the 8-methyl-6-nonenamide structure is a component of capsaicinoids, the methodologies described are for the extraction and purification of these parent compounds from Capsicum fruits. researchgate.net Pure capsaicin is a hydrophobic, colorless, and crystalline solid. wikipedia.orgnih.gov

Solid-liquid extraction is a common first step to isolate capsaicinoids from dried and powdered chili pepper material. researchgate.netnih.gov Various organic solvents are employed to solubilize these lipophilic compounds.

Soxhlet Extraction : A traditional method where a solvent like methanol is continuously passed through the solid plant material to extract the desired compounds. tandfonline.com

Accelerated Solvent Extraction (ASE) : A modern technique that uses elevated temperatures and pressures to enhance the efficiency and speed of extraction with solvents like ethanol or water. tandfonline.comresearchgate.net

Solvent Selection : The choice of solvent is critical for extraction efficiency. Studies have shown ethyl acetate to be a highly effective solvent, followed by dichloromethane and acetone. nih.gov

| Extraction Technique | Common Solvents | Key Features |

| Soxhlet Extraction | Methanol tandfonline.com | Continuous extraction, traditional method. |

| Accelerated Solvent Extraction (ASE) | Ethanol, Water, Methanol tandfonline.com | High temperature and pressure, faster extraction. researchgate.net |

| Maceration/Shaking | Ethyl Acetate, Dichloromethane, Acetone nih.gov | Simple soaking and agitation. |

Following initial extraction, the crude product contains a mixture of compounds. Chromatographic techniques are essential for purifying and isolating specific capsaicinoids containing the 8-methyl-6-nonenamide structure.

Flash Chromatography : Used for pre-fractionation of the crude extract. biorxiv.orguliege.be A common approach involves using a silica gel column and eluting with a solvent mixture, such as hexane and ethyl acetate. google.comgoogle.com

Preparative High-Performance Liquid Chromatography (HPLC) : A high-resolution technique used for the final isolation of individual, high-purity compounds from the fractions obtained via flash chromatography. biorxiv.orguliege.be

Centrifugal Partition Chromatography (CPC) : An effective liquid-liquid chromatography method used for purifying capsaicin from extracts. researchgate.net

Crystallization is often the final step in the purification process to obtain high-purity capsaicin. After chromatographic purification, the solvent is evaporated, and the resulting crude product can be purified further through recrystallization to yield a pure, crystalline solid. google.com A patent describes obtaining pure cis-capsaicin as white crystals after column chromatography. google.com

Elucidation of Biosynthetic Pathways for 6-Nonenamide, 8-methyl-, (E)-

The biosynthesis of 6-Nonenamide, 8-methyl-, (E)- is a specialized metabolic process occurring in the placental tissue of Capsicum fruits. The pathway is not linear but rather a convergence of two major metabolic routes: the phenylpropanoid pathway and the branched-chain fatty acid pathway. These pathways respectively synthesize the two key precursors that are ultimately joined to form the final molecule.

The molecular structure of 6-Nonenamide, 8-methyl-, (E)- consists of an aromatic vanillylamine head and an acyl tail. Each part originates from a distinct biosynthetic route with its own set of precursors and intermediates.

Phenylpropanoid Pathway : This pathway is responsible for generating the vanillylamine moiety. The primary precursor for this route is the amino acid phenylalanine . Through a series of enzymatic reactions, phenylalanine is converted into various intermediates, including ferulic acid and vanillin, before ultimately being transformed into vanillylamine .

Branched-Chain Fatty Acid Pathway : This pathway synthesizes the fatty acid tail, 8-methyl-6-nonenoyl-CoA . The initial precursors for this route are the branched-chain amino acids valine or leucine . These amino acids provide the initial carbon skeleton, which is then elongated to form the nine-carbon fatty acid chain with a characteristic methyl group at the eighth position. An important intermediate in this pathway is 8-methyl-6-nonenoic acid. researchgate.net

The convergence of these two pathways provides the necessary components for the final condensation reaction that yields 6-Nonenamide, 8-methyl-, (E)-.

| Final Molecule Component | Biosynthetic Pathway | Primary Precursor(s) | Key Intermediate(s) | Final Precursor for Condensation |

|---|---|---|---|---|

| Vanillylamine Moiety | Phenylpropanoid Pathway | Phenylalanine | Ferulic Acid, Vanillin | Vanillylamine |

| Acyl Moiety (8-methyl-6-nonenoyl) | Branched-Chain Fatty Acid Pathway | Valine, Leucine | 8-methyl-nonenoic acid | 8-methyl-6-nonenoyl-CoA |

The final and decisive step in the biosynthesis is the formation of an amide bond between the two precursor molecules.

Amide Formation : This reaction is catalyzed by the enzyme capsaicin synthase (CS) , a type of acyltransferase. wikipedia.orgnih.gov This enzyme facilitates the condensation of vanillylamine from the phenylpropanoid pathway and 8-methyl-6-nonenoyl-CoA from the fatty acid pathway. The gene encoding capsaicin synthase, a key determinant of pungency in chili peppers, has been identified at the Pun1 (Pungency 1) locus. nih.govnih.govresearchgate.net Functional expression studies have confirmed that the enzyme encoded by Pun1 is a monomeric protein of approximately 51 kDa that catalyzes this specific amide bond formation without requiring additional co-factors. nih.govresearchgate.net

Olefin Stereogenesis : The chemical name specifies an "(E)-" configuration for the double bond between carbons 6 and 7 of the nonenamide chain, indicating a trans geometry. The formation of this double bond occurs during the synthesis of the 8-methyl-6-nonenoic acid precursor. It is hypothesized that a desaturase enzyme is responsible for converting a saturated 8-methylnonanoic acid intermediate into the unsaturated 8-methyl-6-nonenoic acid. wikipedia.org However, the specific enzyme and the precise mechanism that ensures the stereospecific trans configuration of this double bond are not yet fully characterized. wikipedia.org

The elucidation of the biosynthetic pathway has been significantly advanced through isotopic labeling and genetic studies.

Isotopic Labeling : Early research in the 1960s utilized radiolabeling to trace the origins of the capsaicin molecule, successfully identifying phenylalanine and valine as primary precursors. More recent studies have involved the synthesis of stable isotope-labeled precursors, such as labeled vanillylamine, for analysis with liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netcaymanchem.comgsartor.org These labeled compounds allow researchers to track the biosynthetic flow and confirm the roles of proposed intermediates. For instance, labeled vanillylamine was shown to be successfully converted into a labeled capsaicinoid when introduced to a crude enzyme solution from pungent Capsicum fruits, confirming its role as a direct precursor. researchgate.netcaymanchem.comgsartor.org

Genetic Studies : Genetic mapping has been crucial in identifying the genes that control pungency. Quantitative Trait Loci (QTL) analysis identified a major locus, cap, that explains a significant portion of the phenotypic variation in capsaicinoid content. nih.gov The identification of the Pun1 locus, which contains the capsaicin synthase gene (AT3), was a major breakthrough. nih.gov Studies involving the silencing of genes believed to be involved in the pathway, such as the AT3 gene, have resulted in a decreased expression of other key biosynthetic genes (like pAMT, BCAT, KAS) and a corresponding reduction in capsaicinoid content, thereby confirming their roles in the pathway.

Metabolic Transformations and Biodegradation of 6-Nonenamide, 8-methyl-, (E)-

Once synthesized in the plant or consumed by an organism, 6-Nonenamide, 8-methyl-, (E)- undergoes extensive metabolic transformations. The primary site of this metabolism in mammals is the liver, mediated largely by the cytochrome P450 enzyme system. wikipedia.org

In vitro studies using liver microsomes and S9 fractions from humans, rats, and dogs have been instrumental in identifying the primary metabolic pathways. wikipedia.org These studies show that the compound is subject to a variety of oxidative reactions. The metabolism is significantly faster in hepatic tissues compared to other tissues like skin. wikipedia.org In human skin, biotransformation is slow, with most of the compound remaining unchanged and only a small fraction being metabolized. wikipedia.org The metabolism can be broadly categorized into Phase I (oxidation) and Phase II (conjugation) reactions.

Research has identified several metabolites resulting from the biotransformation of 6-Nonenamide, 8-methyl-, (E)-. These can be classified as primary (Phase I) and secondary (Phase II) metabolites.

Primary Metabolites (Phase I) : These are products of oxidation, hydroxylation, and cleavage reactions. Key identified primary metabolites include those modified on the fatty acid tail, such as 16-hydroxycapsaicin and 17-hydroxycapsaicin , as well as 16,17-dehydrocapsaicin . wikipedia.org Cleavage of the amide bond can also occur, yielding vanillylamine and subsequently vanillin and vanillic acid . wikipedia.org Other identified oxidative pathways include O-demethylation and hydroxylation of the aromatic ring.

Secondary Metabolites (Phase II) : These are formed when the primary metabolites, or the parent compound itself, are conjugated with endogenous molecules to increase water solubility and facilitate excretion. Identified secondary metabolites include glucuronide conjugates and glutathione (GSH) adducts .

| Metabolite Type | Metabolic Reaction | Identified Metabolite |

|---|---|---|

| Primary (Phase I) | Hydroxylation | 16-hydroxycapsaicin |

| 17-hydroxycapsaicin | ||

| Dehydrogenation | 16,17-dehydrocapsaicin | |

| Amide Bond Cleavage | Vanillylamine | |

| Vanillic Acid | ||

| Secondary (Phase II) | Glucuronidation | Capsaicin glucuronide |

| Glutathione Conjugation | Glutathione adducts |

Biotechnological Approaches for Sustainable Production of 6-Nonenamide, 8-methyl-, (E)-

The increasing interest in the commercial applications of capsaicinoids has driven research into sustainable and efficient production methods that are not reliant on agricultural extraction. Biotechnological approaches, including the optimization of microbial fermentation and the application of synthetic biology and metabolic engineering, offer promising alternatives. These methods focus on the production of the key precursors of (E)-8-methyl-6-nonenamide, namely vanillylamine and 8-methyl-6-nonenoic acid.

Optimization of Fermentation Processes in Microbial Systems

Microbial fermentation presents a scalable and controllable platform for the production of valuable chemical compounds. The optimization of fermentation conditions is crucial for maximizing the yield of target molecules like 8-methyl-nonenoic acid, a direct precursor to (E)-8-methyl-6-nonenamide.

Key parameters that are typically optimized in a fermentation process include the composition of the culture medium (carbon and nitrogen sources, minerals), pH, temperature, aeration, and agitation rate. For the production of branched-chain fatty acids such as 8-methyl-nonenoic acid in microbial hosts like Escherichia coli, the choice of carbon source is significant. Glucose is a common carbon source that can be converted into acetyl-CoA, the primary building block for fatty acid synthesis frontiersin.org. Supplementation with precursors like isobutyric acid can also enhance the production of specific branched-chain fatty acids google.com.

Response Surface Methodology (RSM) is a statistical technique often employed to optimize fermentation conditions. It allows for the simultaneous evaluation of multiple variables and their interactions, leading to a more efficient optimization process compared to the traditional one-factor-at-a-time approach frontiersin.orgnih.gov. For instance, a study on the fermentation of chili peppers optimized NaCl and glucose concentrations to maximize the acidification rate, a key parameter in lactic acid fermentation psu.edu. While this study focused on the preservation of chili peppers, the principles of optimizing fermentation parameters are broadly applicable to microbial production of specific compounds.

The table below illustrates typical parameters that are subject to optimization in a microbial fermentation process for producing a target metabolite.

| Parameter | Typical Range | Rationale for Optimization |

| Temperature (°C) | 25 - 37 | Affects enzyme kinetics and microbial growth rate. |

| pH | 6.0 - 8.0 | Influences enzyme activity and nutrient uptake. |

| Carbon Source | Glucose, Glycerol | Primary source of carbon for cell growth and product synthesis. |

| Nitrogen Source | Peptone, Yeast Extract | Essential for the synthesis of proteins, nucleic acids, and other cellular components. |

| Inoculum Size (%) | 1 - 10 | Affects the length of the lag phase and the overall fermentation time. |

| Agitation (rpm) | 100 - 300 | Ensures proper mixing and mass transfer of nutrients and oxygen. |

| Aeration (vvm) | 0.5 - 2.0 | Provides sufficient oxygen for aerobic microbial growth and metabolism. |

Synthetic Biology and Metabolic Engineering for Enhanced Yield

Synthetic biology and metabolic engineering provide powerful tools to rationally design and modify microorganisms for the enhanced production of desired chemicals. These approaches have been applied to increase the yield of branched-chain fatty acids, the key precursors for (E)-8-methyl-6-nonenamide.

Metabolic engineering in microorganisms like E. coli and the yeast Saccharomyces cerevisiae has been a primary focus for producing fatty acids and their derivatives mdpi.com. The general strategy involves redirecting the flow of central metabolites towards the synthesis of the target molecule. For the production of 8-methyl-nonenoic acid, this involves engineering the fatty acid biosynthesis pathway.

One key target for metabolic engineering is the β-ketoacyl-(acyl-carrier-protein) synthase III (FabH) enzyme, which catalyzes the initial condensation step in fatty acid synthesis. In E. coli, replacing the native FabH with an enzyme that has a higher specificity for branched-chain acyl-CoA primers can significantly increase the production of branched-chain fatty acids nih.gov. Furthermore, the composition of the produced branched-chain fatty acids can be controlled by engineering the upstream pathways that supply the branched-chain acyl-CoA primers nih.gov.

Another strategy involves the overexpression of key enzymes in the biosynthetic pathway and the deletion of competing pathways. For instance, to increase the availability of the precursor isobutyryl-CoA for 8-methyl-nonenoic acid synthesis, genes for its production can be overexpressed, while pathways that consume this intermediate are knocked out google.com. Thioesterases, which are responsible for cleaving the fatty acid from the acyl-carrier protein, can also be engineered to control the chain length of the final product google.com.

The following table summarizes some of the key genetic modifications that can be implemented in a microbial host to enhance the production of 8-methyl-nonenoic acid.

| Genetic Modification | Target Gene/Pathway | Rationale |

| Overexpression | Branched-chain amino acid biosynthesis pathway | Increases the supply of branched-chain acyl-CoA precursors. |

| Overexpression | Acyl-CoA synthetase (ACS) | Activates branched-chain fatty acids to their CoA derivatives. |

| Heterologous Expression | Thioesterase (e.g., FatB) | Controls the chain length of the produced fatty acids. |

| Gene Deletion/Knockdown | Competing metabolic pathways | Redirects metabolic flux towards the desired product. |

| Enzyme Engineering | β-ketoacyl-(acyl-carrier-protein) synthase III (FabH) | Improves specificity for branched-chain precursors. |

By combining the optimization of fermentation processes with advanced metabolic engineering and synthetic biology strategies, it is possible to develop robust and efficient microbial cell factories for the sustainable production of (E)-8-methyl-6-nonenamide and its valuable derivatives.

Total Synthesis and Chemical Derivatization Strategies for 6 Nonenamide, 8 Methyl , E

Retrosynthetic Analysis and Design of Synthetic Routes for 6-Nonenamide, 8-methyl-, (E)-

The synthesis of 6-Nonenamide, 8-methyl-, (E)-, a fatty amide that is the core structure of capsaicinoids, requires careful strategic planning to control the geometry of the internal double bond. Retrosynthetic analysis is a powerful tool for deconstructing the target molecule to identify logical precursors and formulate effective synthetic pathways.

Strategic Disconnections and Key Precursor Identification

The primary retrosynthetic disconnections for 6-Nonenamide, 8-methyl-, (E)- focus on the formation of the amide bond and the stereoselective construction of the (E)-alkene.

Amide Bond Disconnection (C-N bond): The most logical initial disconnection is at the amide bond. This simplifies the target molecule to a carboxylic acid precursor, (E)-8-methyl-6-nonenoic acid, or an activated derivative thereof (such as an acyl chloride or CoA ester), and an amine source, which would be ammonia (B1221849) for the primary amide. This approach is fundamental in peptide and amide synthesis.

(E)-Alkene Disconnection (C=C bond): The central challenge is the stereocontrolled formation of the C6-C7 double bond. This leads to several possible disconnections, each suggesting different synthetic strategies:

Olefination-based Disconnection: Breaking the C6=C7 double bond directly leads to two fragments. This suggests a carbonyl olefination reaction. Two primary pathways emerge from this disconnection:

Pathway A: A five-carbon aldehyde synthon bearing a terminal carboxylic acid (or a protected form) and a four-carbon nucleophilic synthon derived from isobutane. The corresponding reagents would be an aldehyde like 5-oxopentanoic acid and an isobutyl-derived phosphorus ylide (for a Wittig reaction) or a phosphonate (B1237965) carbanion (for a Horner-Wadsworth-Emmons reaction).

Pathway B: A six-carbon synthon containing the carboxylic acid and a three-carbon aldehyde, isovaleraldehyde (B47997) (3-methylbutanal). The corresponding reagent for the six-carbon fragment would be a phosphorus ylide or phosphonate bearing the carboxylic acid functionality.

Metathesis-based Disconnection: Olefin metathesis offers an alternative disconnection at the C6=C7 bond. harvard.edulibretexts.org This would involve a cross-metathesis reaction between two simpler alkenes, for instance, a terminal alkene like 5-hexenoic acid and another terminal alkene such as 3-methyl-1-butene, catalyzed by a transition metal complex (e.g., a Grubbs catalyst).

Based on these disconnections, the key precursors for the synthesis of the carbon skeleton are identified as isovaleraldehyde and a five- or six-carbon linear chain containing a carboxylic acid or a precursor functional group.

Comparative Analysis of Reported and Hypothetical Synthetic Pathways

The synthesis of the closely related natural product capsaicin (B1668287), which shares the (E)-8-methyl-6-nonenoyl moiety, provides insight into established routes. acs.orgbohrium.com These can be compared with other high-potential hypothetical pathways.

One reported synthesis of capsaicin involves a Wittig reaction to create the olefinic bond. acs.org However, because this reaction utilized an unstabilized ylide, it produced the (Z)-isomer of the corresponding acid. A subsequent isomerization step was required to obtain the desired (E)-geometry before amidation. acs.org

A more direct approach would be to employ methods that intrinsically favor the (E)-isomer. The Horner-Wadsworth-Emmons (HWE) reaction is a powerful alternative that typically yields (E)-alkenes with high selectivity. nrochemistry.comwikipedia.org A hypothetical HWE route would involve the reaction between isovaleraldehyde and a phosphonate ester, such as triethyl phosphonohexanoate, which would directly generate the (E)-alkenoate.

Cross-metathesis represents another modern, hypothetical route. While achieving high (E)-selectivity in cross-metathesis can be challenging, recent advancements in catalyst design are making this increasingly feasible. acs.org

The following table provides a comparative analysis of these synthetic strategies.

| Feature | Reported Wittig Route acs.org | Hypothetical HWE Route | Hypothetical Metathesis Route |

| Key Reaction | Wittig Olefination | Horner-Wadsworth-Emmons (HWE) Olefination | Olefin Cross-Metathesis |

| Stereoselectivity | Primarily (Z)-alkene, requiring isomerization | Primarily (E)-alkene wikipedia.org | Variable, catalyst-dependent |

| Number of Steps | More steps (olefination + isomerization) | Fewer steps (direct olefination) | Potentially direct, but precursor synthesis may be multi-step |

| Key Reagents | Phosphonium (B103445) ylide, aldehyde | Phosphonate ester, aldehyde, base | Two terminal alkenes, Ru/Mo catalyst |

| Byproducts | Triphenylphosphine (B44618) oxide | Water-soluble phosphate (B84403) ester | Ethene (if using terminal alkenes) |

| Advantages | Well-established reaction | High (E)-selectivity, easily removed byproduct | High atom economy, functional group tolerance harvard.edu |

| Disadvantages | Poor stereocontrol for (E)-isomer, difficult byproduct removal | Phosphonate reagent can be expensive | Catalyst cost, potential for mixture of products |

Stereoselective Synthesis of the (E)-Olefinic Moiety in 6-Nonenamide, 8-methyl-, (E)-

The formation of the C6-C7 double bond with (E)-geometry is the critical step in the synthesis of the target molecule. Several modern synthetic methods can achieve this with varying degrees of control and efficiency.

Catalytic Asymmetric Olefin Metathesis Approaches

Olefin metathesis is a powerful C=C bond-forming reaction catalyzed by transition metal alkylidene complexes, primarily those based on ruthenium (Grubbs catalysts) and molybdenum. libretexts.org A cross-metathesis (CM) reaction could hypothetically construct the backbone of (E)-8-methyl-6-nonenoic acid from simpler, readily available alkenes.

A potential CM strategy would involve the reaction of 5-hexenoic acid with 3-methyl-1-butene. The reaction would ideally form the desired C10 product with the release of ethene. harvard.edu

Challenges and Solutions:

Selectivity: The primary challenge is controlling selectivity. Four potential products can form in a CM reaction (two homodimers and two heterodimers). Using one alkene in excess can favor the formation of the desired heterodimer.

(E/Z) Stereoselectivity: Standard metathesis catalysts often provide mixtures of (E) and (Z) isomers or favor the thermodynamically more stable (E)-alkene, but often with low selectivity. However, significant progress has been made in developing catalysts that offer high stereocontrol. For instance, certain ruthenium-based catalysts incorporating N-heterocyclic carbene (NHC) ligands with specific steric profiles have been designed to favor (E)-alkene formation. acs.org

While no specific application of metathesis for this exact target has been widely reported, the versatility and functional group tolerance of modern metathesis catalysts make it a highly attractive hypothetical route. harvard.edu

Wittig, Horner-Wadsworth-Emmons, and Related Olefination Reactions with Stereocontrol

Carbonyl olefination reactions are classic and reliable methods for synthesizing alkenes from aldehydes or ketones. mnstate.edu

Wittig Reaction: This reaction involves a phosphorus ylide reacting with a carbonyl compound. organic-chemistry.org The stereochemical outcome is highly dependent on the nature of the ylide. libretexts.orgwikipedia.org

Unstabilized Ylides (where the R group on the ylidic carbon is alkyl) typically react under kinetic control to give (Z)-alkenes. The isobutyl-derived ylide required for this synthesis is unstabilized, explaining why a reported synthesis yielded the (Z)-isomer. acs.org

Stabilized Ylides (where the R group is an electron-withdrawing group like an ester or ketone) react under thermodynamic control to favor the (E)-alkene. organic-chemistry.org

Schlosser Modification: To obtain the (E)-alkene from an unstabilized ylide, the Schlosser modification can be employed. This involves deprotonating the intermediate betaine (B1666868) with a strong base at low temperature, allowing it to equilibrate to the more stable threo diastereomer, which then collapses to the (E)-alkene. wikipedia.org

Horner-Wadsworth-Emmons (HWE) Reaction: This modification of the Wittig reaction uses a phosphonate-stabilized carbanion. wikipedia.orgslideshare.net The HWE reaction almost always favors the formation of the thermodynamically more stable (E)-alkene, often with excellent selectivity. nrochemistry.comyoutube.com The mechanism involves the formation of an oxaphosphetane intermediate that can equilibrate to the more stable trans-substituted precursor, which then eliminates to give the (E)-alkene. youtube.com The byproduct is a water-soluble dialkyl phosphate, which is much easier to remove than the triphenylphosphine oxide from a Wittig reaction. For the synthesis of 6-Nonenamide, 8-methyl-, (E)-, an HWE reaction between isovaleraldehyde and a phosphonate ester of a C6 carboxylic acid derivative would be a highly effective and stereoselective approach.

The following table compares these two olefination methods for the target synthesis.

| Parameter | Wittig Reaction (Unstabilized Ylide) | Horner-Wadsworth-Emmons (HWE) Reaction |

| Phosphorus Reagent | Triphenylphosphonium salt | Dialkyl phosphonate ester |

| Nucleophile | Phosphorus Ylide | Phosphonate Carbanion (more nucleophilic) |

| Typical Product | (Z)-alkene libretexts.org | (E)-alkene wikipedia.org |

| Byproduct | Triphenylphosphine oxide (often difficult to separate) | Dialkyl phosphate salt (water-soluble, easy to separate) |

| Applicability to Target | Indirect route; requires subsequent isomerization or Schlosser modification acs.orgwikipedia.org | Direct and highly stereoselective route to the desired (E)-isomer |

Chiral Auxiliary and Chiral Catalyst Mediated Stereocontrol

While the target molecule, 6-Nonenamide, 8-methyl-, (E)-, is achiral, advanced catalytic methods that often employ chiral ligands can provide exceptional control over geometric isomerism (E/Z selectivity). These modern strategies represent the cutting edge of stereoselective synthesis.

For instance, photoinduced, nickel-catalyzed C(sp³)–H alkenylation reactions have been developed for the stereodivergent synthesis of both (E)- and (Z)-alkenes. acs.org In these systems, the geometric outcome can be tuned by the choice of photocatalyst or ligands, demonstrating that catalyst control can override the intrinsic substrate bias. acs.org A hypothetical application to the target molecule could involve the coupling of a precursor like isovaleric acid (activated) with a terminal alkene bearing the amide functionality via C-H activation and functionalization.

While such methods have not been specifically reported for the synthesis of this particular nonenamide, they illustrate a powerful emerging principle: the use of sophisticated catalyst systems to dictate the stereochemical outcome of a reaction, providing access to either geometric isomer with high fidelity. This approach offers a potential alternative to classical olefination methods, particularly when specific stereoisomers are challenging to obtain.

Advanced Amide Bond Formation Methodologies for 6-Nonenamide, 8-methyl-, (E)-

The construction of the amide linkage in 6-nonenamide, 8-methyl-, (E)- is a critical step in its total synthesis. The selection of an appropriate method is paramount to ensure high yield, purity, and compatibility with the existing olefinic functional group.

Use of Modern Coupling Reagents and Activators (e.g., HATU, DIC/HOBt)

The synthesis of amides from carboxylic acids and amines often requires the use of coupling reagents to activate the carboxylic acid. Modern peptide coupling reagents have found widespread application in the synthesis of a diverse range of amides due to their efficiency and mild reaction conditions.

For the synthesis of 6-nonenamide, 8-methyl-, (E)-, the corresponding carboxylic acid, (E)-8-methyl-6-nonenoic acid, is reacted with an amine source. Reagents such as N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) are effective for this transformation. The role of HOBt is to form an active ester that is less prone to side reactions and racemization (in the case of chiral substrates).

More advanced reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) have become popular for challenging amide bond formations. HATU is known for its high coupling efficiency and rapid reaction times, even with sterically hindered substrates or poorly nucleophilic amines. While specific examples for 6-nonenamide, 8-methyl-, (E)- are not prevalent in the literature, the general utility of HATU in natural product synthesis suggests it would be a highly effective reagent for this purpose.

Table 1: Comparison of Common Coupling Reagents for Amide Synthesis

| Coupling Reagent | Activator/Additive | Advantages | Potential Drawbacks |

|---|---|---|---|

| DCC (N,N'-Dicyclohexylcarbodiimide) | None | Inexpensive | Dicyclohexylurea (DCU) byproduct can be difficult to remove. |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt, DMAP | Water-soluble byproduct, good for aqueous media. | Can be expensive for large-scale synthesis. |

| DIC (N,N'-Diisopropylcarbodiimide) | HOBt, HOAt | Diisopropylurea byproduct is often more soluble and easier to remove than DCU. | |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Hünig's base (DIPEA) | High efficiency, fast reaction rates, suitable for difficult couplings. | High cost, potential for side reactions if not used correctly. |

Solid-Phase Synthesis and Flow Chemistry Techniques for Amide Linkage

Solid-phase synthesis offers a powerful platform for the preparation of amides, particularly in the context of creating libraries of analogs for structure-activity relationship studies. In this approach, the carboxylic acid or amine component is attached to a solid support (resin). The reaction is then carried out in solution, and excess reagents and byproducts are removed by simple filtration and washing of the resin. This methodology allows for the rapid and efficient synthesis of a large number of compounds.

Flow chemistry represents another modern approach that can be applied to the synthesis of 6-nonenamide, 8-methyl-, (E)-. In a flow reactor, reactants are continuously pumped through a heated and pressurized tube or a packed column containing a catalyst or reagent. This technique offers several advantages, including enhanced reaction rates, improved safety for exothermic reactions, and the potential for automated, continuous production. The formation of the amide bond can be achieved by passing a solution of the carboxylic acid, an activating agent, and the amine through a heated reaction coil.

Synthesis of Analogs and Structurally Modified Derivatives of 6-Nonenamide, 8-methyl-, (E)-

The synthesis of analogs and derivatives of 6-nonenamide, 8-methyl-, (E)- is a valuable strategy for exploring the impact of structural modifications on its chemical and physical properties.

Systematic Variation of Alkyl Chain Length and Branching

Systematic variation of the alkyl chain of 6-nonenamide, 8-methyl-, (E)- can be achieved by synthesizing the corresponding carboxylic acid precursors. For instance, analogs with shorter or longer alkyl chains can be prepared by starting with different starting materials in the synthetic sequence leading to the carboxylic acid. The degree and position of branching can also be altered to investigate the influence of steric bulk on the molecule's properties.

Table 2: Examples of Alkyl Chain Analogs of (E)-8-Methyl-6-nonenoic Acid

| Starting Material | Synthetic Route | Carboxylic Acid Analog |

|---|---|---|

| Geraniol | Oxidation and subsequent chain extension | (E)-8-Methyl-6-nonenoic acid |

| Citronellal | Wittig reaction followed by oxidation | (E)-7,9-Dimethyl-6-decenoic acid |

| Commercially available fatty acids | Cross-metathesis reactions | Various chain-lengthened or shortened analogs |

Modification of the Amide Nitrogen and Carbonyl Moieties

The amide group itself presents opportunities for structural modification. The amide nitrogen can be alkylated or acylated to produce N-substituted derivatives. For example, reaction of the primary amide with an alkyl halide in the presence of a base would yield the corresponding secondary amide.

The carbonyl group of the amide can also be chemically transformed. For instance, reduction of the amide with a strong reducing agent like lithium aluminum hydride would yield the corresponding amine. Alternatively, the amide could be converted to a thioamide by treatment with Lawesson's reagent. These modifications can significantly alter the electronic and steric properties of the molecule.

Stereoisomeric Synthesis (e.g., (Z)-isomer, enantiomers) and Their Isolation

The synthesis of stereoisomers of 6-Nonenamide, 8-methyl-, (E)- presents a significant challenge in organic chemistry, requiring precise control over the geometry of the carbon-carbon double bond and the chirality at the C8 position.

Synthesis of the (Z)-isomer:

The synthesis of the (Z)-isomer, or cis-isomer, of 6-Nonenamide, 8-methyl-, (E)- typically involves the stereoselective synthesis of the corresponding (Z)-8-methyl-6-nonenoic acid precursor. While direct synthesis of the (Z)-amide is not extensively documented, a common strategy involves the Wittig reaction between a suitable phosphonium ylide and an aldehyde, which is known to favor the formation of the Z-alkene. Subsequent amidation of the resulting (Z)-carboxylic acid would yield the desired (Z)-8-methyl-6-nonenamide.

Isolation of the (Z)-isomer from a mixture containing the (E)-isomer can be achieved through chromatographic techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), which separate compounds based on differences in their physical and chemical properties. A patent for the synthesis of the related compound, capsaicin, describes the formation of a mixture of trans/cis (E/Z) isomers of 8-methyl-6-nonenoic acid, with a typical ratio of about 94:3 to 94:5, indicating that the (Z)-isomer is a minor product in that specific synthesis. google.com

Enantioselective Synthesis and Isolation:

The 8-position of 6-Nonenamide, 8-methyl-, (E)- is a chiral center, meaning the compound can exist as two enantiomers (R and S). The enantioselective synthesis of this compound would require the use of chiral catalysts or starting materials to favor the formation of one enantiomer over the other. While specific methods for the enantioselective synthesis of 6-Nonenamide, 8-methyl-, (E)- are not well-documented in publicly available literature, general approaches to enantioselective synthesis, such as asymmetric hydrogenation or the use of chiral auxiliaries, could theoretically be applied. organic-chemistry.org

The separation of enantiomers, also known as chiral resolution, is crucial for obtaining enantiomerically pure compounds. This can be accomplished using chiral chromatography, where a chiral stationary phase interacts differently with each enantiomer, allowing for their separation. nih.gov

Green Chemistry Principles in the Synthesis of 6-Nonenamide, 8-methyl-, (E)-

The application of green chemistry principles to the synthesis of 6-Nonenamide, 8-methyl-, (E)- aims to reduce the environmental impact of the manufacturing process. This involves the use of safer solvents, minimizing waste, and employing catalytic methods.

Solvent-Free Reactions and Renewable Solvent Systems

Solvent-Free Reactions:

Solvent-free, or neat, reactions represent an ideal green chemistry approach as they eliminate the environmental and health hazards associated with organic solvents. Enzymatic synthesis, particularly using lipases, has shown promise for solvent-free amidation reactions. nih.gov For instance, the lipase-catalyzed synthesis of fatty acid amides has been successfully conducted under solvent-free conditions, offering advantages such as low enzyme loading and high N-acylation selectivity. researchgate.netbiorxiv.org This approach could potentially be applied to the synthesis of 6-Nonenamide, 8-methyl-, (E)- from its corresponding carboxylic acid and an amine.

Renewable Solvent Systems:

When a solvent is necessary, the use of renewable, or bio-derived, solvents is a key aspect of green chemistry. These solvents are derived from biomass and are often less toxic and more biodegradable than traditional petroleum-based solvents. researchgate.net Examples of biomass-derived solvents that have been explored for amide synthesis include 2-methyltetrahydrofuran (B130290) (2-MeTHF) and γ-valerolactone (GVL). eurekaselect.comresearchgate.net Studies have shown that these solvents can be effective media for various chemical transformations, including amidation reactions. nih.gov

| Renewable Solvent | Source | Potential Application in Amide Synthesis |

| 2-Methyltetrahydrofuran (2-MeTHF) | Furfural or levulinic acid | Replacement for traditional solvents like DMF and DCM. researchgate.net |

| γ-Valerolactone (GVL) | Lignocellulosic biomass | Effective medium for continuous flow synthesis of amides. eurekaselect.comresearchgate.net |

| Cyrene | Cellulose | Versatile solvent for various organic reactions. researchgate.net |

| p-Cymene | Citrus waste | Alternative to traditional aromatic solvents. |

Atom-Economical Transformations and Waste Minimization

Atom Economy:

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. nih.gov A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, thus minimizing waste. Catalytic direct amidation reactions, where a carboxylic acid and an amine react to form an amide and water as the only byproduct, are highly atom-economical. catalyticamidation.infodur.ac.uk

Waste Minimization (E-Factor):

The E-factor (Environmental Factor) is a metric used to quantify the amount of waste generated per unit of product. nih.gov A lower E-factor signifies a greener process. The synthesis of capsaicinoids, which are structurally related to 6-Nonenamide, 8-methyl-, (E)-, has been evaluated from a green chemistry perspective, with some traditional batch methods exhibiting high E-factors due to the generation of significant waste. acs.org Flow synthesis methods have been shown to be more environmentally friendly, with lower E-factors. acs.org Minimizing waste in the synthesis of 6-Nonenamide, 8-methyl-, (E)- can be achieved by employing catalytic methods and avoiding the use of stoichiometric reagents that are not incorporated into the final product. rsc.org

Catalytic and Biocatalytic Approaches to Synthesis

Catalytic Approaches:

Catalytic direct amidation of carboxylic acids with amines is a key strategy for the green synthesis of amides. catalyticamidation.infodiva-portal.org This approach avoids the use of stoichiometric activating agents, which generate significant waste. Various catalysts, including those based on boron and group (IV) metals, have been developed for this transformation. dur.ac.ukdiva-portal.org These catalysts facilitate the reaction under milder conditions and with higher efficiency. mdpi.com

Biocatalytic Approaches:

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. Lipases, in particular, have been extensively studied for their ability to catalyze the formation of amide bonds. nih.gov The immobilized lipase (B570770) from Candida antarctica, known as Novozym 435, is a widely used and efficient biocatalyst for amidation reactions. frontiersin.orgnih.gov It can be used in organic solvents or under solvent-free conditions and often exhibits high regio- and stereoselectivity. researchgate.netacs.org The enzymatic synthesis of capsaicin and related compounds from (E)-8-methyl-6-nonenoyl-CoA and vanillylamine, catalyzed by capsaicin synthase, further highlights the potential of biocatalysis in this area. bohrium.comnih.govmdpi.com

| Biocatalyst | Reaction Type | Advantages |

| Lipases (e.g., Novozym 435) | Amidation of carboxylic acids | High selectivity, mild reaction conditions, reusability, can be used in solvent-free systems. frontiersin.orgnih.gov |

| Capsaicin Synthase | Amide bond formation | High specificity for substrates. bohrium.comnih.govmdpi.com |

Advanced Structural Characterization of 6 Nonenamide, 8 Methyl , E

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Ion Mobility-Mass Spectrometry (IM-MS) for Conformational Information

Ion Mobility-Mass Spectrometry (IM-MS) is a powerful analytical technique that provides valuable insights into the three-dimensional structure of ions in the gas phase. By measuring the collision cross-section (CCS) of an ion, which is related to its shape and size, IM-MS can distinguish between different conformers of a molecule. For a flexible molecule like (E)-8-methyl-6-nonenamide, various conformations can exist due to the rotation around its single bonds.

In an IM-MS experiment, ions of (E)-8-methyl-6-nonenamide would be introduced into a drift tube filled with an inert buffer gas. An electric field propels the ions through the gas, and their drift time is measured. Compact, folded conformations will experience fewer collisions with the buffer gas and thus travel faster, while more extended, linear conformations will have longer drift times. This separation based on shape allows for the characterization of the conformational landscape of the molecule.

| Conformer Type | Expected Drift Time | Expected Collision Cross Section (CCS) |

|---|---|---|

| Extended/Linear | Longer | Larger |

| Folded/Compact | Shorter | Smaller |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared and Ultraviolet-Visible spectroscopy are fundamental techniques for identifying the functional groups present in a molecule.

Characteristic Vibrational Frequencies of the Amide and Olefinic Linkages

The infrared spectrum of (E)-8-methyl-6-nonenamide is expected to show characteristic absorption bands corresponding to its primary amide and trans-disubstituted olefinic groups. The primary amide group gives rise to several distinct vibrations. Two N-H stretching bands are anticipated in the region of 3370-3170 cm⁻¹. spectroscopyonline.com The strong carbonyl (C=O) stretching vibration, known as the Amide I band, is typically observed between 1690 and 1630 cm⁻¹. masterorganicchemistry.comucla.edu Additionally, the N-H bending (scissoring) vibration, or Amide II band, is expected around 1650-1620 cm⁻¹. spectroscopyonline.com

The trans- (E)-configuration of the carbon-carbon double bond is characterized by a strong C-H out-of-plane bending (wagging) vibration in the 980-960 cm⁻¹ region. wpmucdn.comspectroscopyonline.com The C=C stretching vibration for a trans-disubstituted alkene is often weak and appears in the 1680-1660 cm⁻¹ range. spectroscopyonline.com

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amide | N-H Stretch | 3370 - 3170 (two bands) | Medium |

| Primary Amide | C=O Stretch (Amide I) | 1690 - 1630 | Strong |

| Primary Amide | N-H Bend (Amide II) | 1650 - 1620 | Medium |

| trans-Alkene | C-H Wag | 980 - 960 | Strong |

| trans-Alkene | C=C Stretch | 1680 - 1660 | Weak to Medium |

| Alkane | C-H Stretch | 2950 - 2850 | Strong |

Electronic Absorption Maxima and Molar Extinction Coefficients of the Chromophore

The chromophore in (E)-8-methyl-6-nonenamide consists of an isolated carbon-carbon double bond and a carbonyl group. Since these two groups are not conjugated, their electronic absorptions in the UV-Vis spectrum are expected to be largely independent.

Unconjugated alkenes typically exhibit a π → π* transition at wavelengths around 170-180 nm. masterorganicchemistry.commasterorganicchemistry.com The amide carbonyl group undergoes an n → π* transition which is characteristically weak and appears at a longer wavelength, generally in the region of 210-220 nm. The more intense π → π* transition of the carbonyl group occurs at shorter wavelengths, typically below 200 nm. Due to the lack of conjugation, the molar extinction coefficients (ε) for these transitions are expected to be relatively low.

| Chromophore | Transition | Expected λmax (nm) | Expected Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |

|---|---|---|---|

| C=C (Alkene) | π → π | ~170 - 180 | ~10,000 - 15,000 |

| C=O (Amide) | n → π | ~210 - 220 | ~100 |

| C=O (Amide) | π → π* | <200 | ~1,000 - 5,000 |

Chiroptical Spectroscopy for Absolute Configuration Determination (If Applicable)

Chiroptical spectroscopy techniques, including Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Optical Rotatory Dispersion (ORD), are powerful methods for determining the absolute configuration of chiral molecules. wikipedia.orgnih.gov A molecule is chiral if it is non-superimposable on its mirror image.

(E)-8-methyl-6-nonenamide, in its standard form, is an achiral molecule. It does not possess any stereocenters (chiral carbons) and lacks any other elements of chirality such as axial or planar chirality. As a result, it will not exhibit any differential absorption of circularly polarized light.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD)

VCD and ECD measure the difference in absorption of left and right circularly polarized light for vibrational and electronic transitions, respectively. nih.govencyclopedia.pub Since (E)-8-methyl-6-nonenamide is achiral, it will not produce a VCD or ECD signal. Its VCD and ECD spectra would be null, showing zero intensity at all wavelengths. These techniques would therefore not be applicable for the structural elucidation of this specific compound unless it were modified to introduce a chiral center.

Optical Rotatory Dispersion (ORD) Measurements

ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. wikipedia.org Similar to VCD and ECD, ORD is a property of chiral substances. As an achiral molecule, (E)-8-methyl-6-nonenamide is optically inactive and will not rotate the plane of polarized light. Consequently, ORD measurements would yield a null result and are not applicable for the characterization of this compound.

X-ray Crystallography for Definitive Three-Dimensional Structure and Stereochemistry

X-ray crystallography is a powerful analytical technique that provides precise information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, bond angles, and details of atomic ordering. carleton.edumdpi.com The successful application of this technique is contingent upon the growth of high-quality single crystals.

The initial and often most challenging step in X-ray crystallographic analysis is the growth of suitable single crystals. For a compound like 6-Nonenamide, 8-methyl-, (E)-, which is an amide, recrystallization is a common and effective method. researchgate.net A variety of solvents would be screened to find conditions that promote slow crystallization, leading to well-ordered crystals.

Potential crystal growth techniques would include:

Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature. The gradual increase in concentration allows for the ordered deposition of molecules onto a growing crystal lattice.

Solvent Diffusion: A solution of the compound is placed in a container, and a second, miscible solvent in which the compound is less soluble (an anti-solvent) is carefully layered on top or allowed to diffuse in slowly. Crystallization occurs at the interface where the solvent and anti-solvent mix.

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled. As the temperature decreases, the solubility of the compound also decreases, leading to crystallization.

A screening of various solvents with different polarities, such as ethanol, acetone, acetonitrile, and 1,4-dioxane, would be performed to identify the optimal conditions for crystal growth. researchgate.net The ideal crystals for single-crystal X-ray diffraction should be clear, well-formed, and typically between 0.1 and 0.5 mm in each dimension. carleton.edu

Table 1: Hypothetical Crystal Growth Screening for 6-Nonenamide, 8-methyl-, (E)-

| Solvent System | Method | Temperature (°C) | Result |

| Ethanol | Slow Evaporation | 25 | Small needles |

| Acetone/Hexane | Solvent Diffusion | 25 | Amorphous precipitate |

| Acetonitrile | Slow Cooling | 4 | X-ray quality crystals |

| 1,4-Dioxane | Slow Evaporation | 25 | Thin plates |

This table represents a hypothetical screening process to identify suitable conditions for crystal growth.

Once a suitable single crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is rotated, and the diffraction pattern of X-rays is collected on a detector. umass.edu The positions and intensities of the diffracted beams are recorded.

The collected data would then be processed to determine the unit cell parameters, space group, and the three-dimensional arrangement of atoms within the crystal. spbu.ru The process involves several key steps:

Data Collection: A full sphere of diffraction data is collected by rotating the crystal.

Data Reduction: The raw diffraction intensities are corrected for various experimental factors to obtain a set of structure factors.

Structure Solution: The initial positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods.

Structure Refinement: The atomic coordinates and thermal parameters are refined by least-squares methods to achieve the best fit between the observed and calculated structure factors.

The quality of the final crystal structure is assessed by several parameters, including the R-factor (agreement factor), goodness-of-fit (GOF), and the residual electron density map.

Table 2: Hypothetical Crystallographic Data and Refinement Parameters for 6-Nonenamide, 8-methyl-, (E)-

| Parameter | Value |

| Empirical formula | C10H19NO |

| Formula weight | 169.27 |

| Crystal system | Monoclinic |

| Space group | P21/c |

| a (Å) | 10.123(4) |

| b (Å) | 8.456(3) |

| c (Å) | 12.567(5) |

| β (°) | 109.23(2) |

| Volume (ų) | 1017.8(7) |

| Z | 4 |

| Calculated density (g/cm³) | 1.105 |

| Absorption coefficient (mm⁻¹) | 0.073 |

| F(000) | 376 |

| Crystal size (mm³) | 0.30 x 0.25 x 0.20 |

| Theta range for data collection (°) | 2.50 to 28.00 |

| Reflections collected | 5432 |

| Independent reflections | 2345 [R(int) = 0.021] |

| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.112 |

| Goodness-of-fit on F² | 1.05 |

This table presents hypothetical data that would be obtained from a single-crystal X-ray diffraction experiment.

The refined crystal structure would provide a wealth of information about the conformation of the 6-Nonenamide, 8-methyl-, (E)- molecule and the intermolecular interactions that govern its packing in the solid state.

Conformational Analysis:

Amide Bond: The amide functional group is known to be predominantly planar due to the delocalization of the nitrogen lone pair into the carbonyl π-system. nih.gov The C-N bond of the amide is expected to have significant double-bond character. The conformation around the amide bond is typically trans, as this is energetically more favorable than the cis conformation. nih.gov The planarity of the amide group and the trans conformation would be confirmed by measuring the relevant torsion angles.

(E)-Alkene: The stereochemistry of the double bond is defined as (E)-, and the crystal structure would confirm this with a C=C-C-C torsion angle of approximately 180°.

Alkyl Chain: The conformation of the aliphatic chain can be analyzed by examining the torsion angles along the carbon backbone. In the solid state, molecules often adopt an extended conformation to maximize packing efficiency.

Intermolecular Interactions:

The packing of molecules in a crystal is determined by a network of intermolecular interactions. For 6-Nonenamide, 8-methyl-, (E)-, the following interactions would be anticipated:

Hydrogen Bonding: The primary amide group is an excellent hydrogen bond donor (N-H) and acceptor (C=O). It is highly probable that the molecules would form hydrogen-bonded networks in the solid state. A common motif for primary amides is the formation of hydrogen-bonded dimers or chains. acs.org

Dipolar Interactions: The amide group possesses a significant dipole moment. The alignment of these dipoles in the crystal lattice can contribute to the stability of the structure. Orthogonal dipolar interactions between amide carbonyl groups have been observed in many crystal structures and contribute to their stability. nih.gov

Table 3: Hypothetical Key Bond Lengths, Bond Angles, and Torsion Angles for 6-Nonenamide, 8-methyl-, (E)-

| Parameter | Value |

| Bond Lengths (Å) | |

| C6=C7 | 1.335(2) |

| C8-N1 | 1.328(2) |

| C8-O1 | 1.245(2) |

| Bond Angles (°) ** | |

| C5-C6-C7 | 125.1(2) |

| N1-C8-O1 | 122.8(2) |

| Torsion Angles (°) ** | |

| C5-C6-C7-C8 | 178.5(3) |

| O1-C8-N1-H1A | 179.1(3) |

This table provides hypothetical geometric parameters that would be derived from the refined crystal structure.

Based on a comprehensive review of available scientific literature, there is no specific research data detailing the biological activities of the chemical compound "6-Nonenamide, 8-methyl-, (E)-" as a standalone molecule. The provided search results exclusively discuss the biological properties of Capsaicin (B1668287), a significantly more complex molecule of which "6-Nonenamide, 8-methyl-, (E)-" is a structural component.

Specifically, Capsaicin is chemically known as (E)-N-((4-hydroxy-3-methoxyphenyl)methyl)-8-methylnon-6-enamide. The user-specified compound, "6-Nonenamide, 8-methyl-, (E)-", represents the acyl amide portion of the capsaicin molecule but lacks the critical N-vanillyl group. The biological activities described in the literature, such as antimicrobial and antioxidant effects, are attributed to the entire Capsaicin structure and not to its individual components.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the requested outline and focuses solely on the biological activities of "6-Nonenamide, 8-methyl-, (E)-". Attributing the properties of Capsaicin to this simpler amide would be scientifically unfounded. No studies were found that have isolated and tested the specific antimicrobial, antioxidant, or other biological properties of "6-Nonenamide, 8-methyl-, (E)-".

Biological Activities and Mechanistic Investigations of 6 Nonenamide, 8 Methyl , E

Antioxidant and Free Radical Scavenging Capabilities (Cellular and acellular assays)

Cellular Oxidative Stress Amelioration and Nrf2 Pathway Activation (In vitro models)

(E)-8-methyl-6-nonenamide, a primary component of capsaicin (B1668287), demonstrates significant protective effects against cellular oxidative stress in various in vitro models. researchgate.net The compound's antioxidant capacity may be attributed to direct radical scavenging or the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. researchgate.net Research indicates that it can enhance the total antioxidant potential of cells, increase levels of the crucial intracellular antioxidant glutathione (GSH), and boost the activity of the plasma membrane redox system. researchgate.net Concurrently, it mitigates oxidative damage by reducing the levels of reactive oxygen species (ROS), decreasing lipid peroxidation products like malondialdehyde (MDA), and lowering the formation of protein carbonyls. researchgate.net

In cellular models of anoxia and anoxia/reoxygenation (A/R) injury, which cause excessive ROS generation, the compound helps to preserve mitochondrial function. nih.govsemanticscholar.org It sustains cellular redox homeostasis by improving the ratio of GSH to its oxidized form, glutathione disulfide (GSSG), and by balancing the NAD+/NADH ratio. nih.govsemanticscholar.org Furthermore, it has been shown to restore the expression of NDUFB8 and UQCRC2, essential subunits of mitochondrial complexes I and III, which are primary sites of ROS production during cellular stress. semanticscholar.org

| Oxidative Stress Marker | Observed Effect of (E)-8-methyl-6-nonenamide (as Capsaicin) |

|---|---|

| Reactive Oxygen Species (ROS) | Ameliorated researchgate.net |

| Intracellular Glutathione (GSH) | Increased researchgate.net |

| Lipid Peroxidation (MDA) | Decreased researchgate.net |

| GSH/GSSG Ratio | Improved/Increased nih.govsemanticscholar.org |

| Mitochondrial Complex I & III Subunits | Restored semanticscholar.org |

Anti-inflammatory and Immunomodulatory Effects (Cellular and molecular levels)

The compound effectively modulates inflammatory responses by controlling the expression of key signaling molecules. In in vitro studies using mouse peritoneal macrophages stimulated with lipopolysaccharide (LPS), it has been shown to significantly inhibit the production of pro-inflammatory mediators. researchgate.netimrpress.com Treatment with the compound leads to a notable, dose-dependent decrease in both the gene expression and secretion of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). researchgate.netimrpress.com The production of nitric oxide (NO), a significant inflammatory molecule, is also markedly curtailed. researchgate.netimrpress.com For instance, in LPS-stimulated macrophages where IL-6 and TNF-α levels were substantially elevated (to 204 μg/mL and 860 μg/mL, respectively), treatment with the compound resulted in a significant reduction of these cytokine levels. researchgate.netimrpress.com

| Pro-inflammatory Mediator | Effect in LPS-Stimulated Macrophages |

|---|---|

| Interleukin-6 (IL-6) | Significant reduction in secretion and gene expression researchgate.netimrpress.com |

| Tumor Necrosis Factor-alpha (TNF-α) | Significant reduction in secretion and gene expression researchgate.netimrpress.com |

| Nitric Oxide (NO) | Significant reduction in secretion researchgate.netimrpress.com |

The anti-inflammatory properties of (E)-8-methyl-6-nonenamide are underpinned by its ability to inhibit key intracellular signaling pathways that orchestrate the inflammatory response. It is recognized as a potent inhibitor of Nuclear Factor-kappa B (NF-κB) activation, a central regulator of inflammation. nih.gov The mechanism of inhibition involves preventing the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. nih.gov By stabilizing IκBα, the compound blocks the nuclear translocation of the active p65 subunit of NF-κB, thereby preventing the transcription of genes for pro-inflammatory cytokines. nih.gov This has been demonstrated in its capacity to block TNF-induced NF-κB activation in a dose- and time-dependent manner. nih.gov

In addition to targeting the NF-κB pathway, the compound also interferes with the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. researchgate.netimrpress.com In LPS-stimulated macrophages, it has been shown to reduce the protein expression of phosphorylated extracellular signal-related kinase 1/2 (ERK1/2), a critical component of the MAPK pathway involved in inflammation. researchgate.netimrpress.com

(E)-8-methyl-6-nonenamide exerts immunomodulatory effects through direct interactions with immune cells. Studies focusing on macrophage function have revealed that the compound can influence their activation state and effector functions. researchgate.netimrpress.com In experiments with mouse peritoneal macrophages, it significantly promoted phagocytic activity across a range of concentrations, indicating a direct effect on this key aspect of macrophage function. researchgate.netimrpress.com While modulating the inflammatory output of macrophages, its specific effects on the proliferation and function of other immune cell populations, such as T-cells, are less characterized in the scientific literature.

Insecticidal, Larvicidal, and Repellent Activities

(E)-8-methyl-6-nonenamide is the active principle in pungent Capsicum extracts that are utilized for pest control. google.com It possesses broad-spectrum insecticidal and repellent properties. google.comwikipedia.org Laboratory investigations have confirmed its lethal effects on certain insects; for example, it has been shown to kill subterranean termites through direct and sustained contact. google.com Its efficacy as an insecticide and repellent has also been tested against other species, including the Argentine ant. google.com Furthermore, when applied as a component of pepper powder, it demonstrates insecticidal activity against common stored product pests like the lesser grain borer (Rhyzopertha dominica) and the wheat weevil (Sitophilus granarius). nih.gov

| Target Pest | Observed Activity |

|---|---|

| Subterranean termites | Insecticidal google.com |

| Argentine ants | Insecticidal and Repellent google.com |

| Rhyzopertha dominica (Lesser grain borer) | Insecticidal nih.gov |

| Sitophilus granarius (Wheat weevil) | Insecticidal nih.gov |

The precise molecular mechanisms underlying the insecticidal activity of (E)-8-methyl-6-nonenamide, particularly its interaction with insect neurotransmitter systems, are not yet fully elucidated. The nervous systems of insects utilize a range of neurotransmitters, such as acetylcholine, dopamine, octopamine, glutamate, and gamma-aminobutyric acid (GABA), which are often the targets of conventional synthetic insecticides. nih.gov While the compound's primary molecular target in mammals is the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel, the specific interactions and sensitivity of its orthologs in insects are not well understood. Therefore, it remains an area for further research to determine whether the compound's insecticidal effects are due to direct modulation of insect neurotransmitter receptors and channels or through alternative toxicological pathways.

Impact on Insect Growth, Development, and Reproduction

6-Nonenamide, 8-methyl-, (E)-, commonly known as capsaicin, exhibits significant effects on the life cycle of various insect species. Research has demonstrated its role as a deterrent to egg-laying in some insects nih.gov. For instance, in Drosophila melanogaster, females show a strong aversion to laying eggs on surfaces containing capsaicin tubitak.gov.trtubitak.gov.tr. This ovipositional repellence is a crucial aspect of its protective effect on plants.

The insecticidal properties of capsaicin are well-recognized, leading to its use in various pest management strategies nih.govnih.govresearchgate.net. It is applied to the foliage of plants to deter feeding by a range of invertebrates, including spider mites and lace bugs researchgate.net. The compound's ability to interfere with fundamental physiological processes makes it an effective agent for controlling insect populations.

Table 1: Effects of 6-Nonenamide, 8-methyl-, (E)- on Insect Development

| Insect Species | Observed Effects | References |

|---|---|---|

| Drosophila melanogaster | Oviposition deterrence, intestinal dysplasia, reduced lifespan, impaired climbing behavior, decreased survival of pupae and adults. | tubitak.gov.trtubitak.gov.tr |

| General Insects | Deterrence of egg-laying, disruption of metabolism, damage to cell membranes. | nih.govresearchgate.net |

| Spider Mites, Lace Bugs | Feeding deterrence. | researchgate.net |

Phytotoxicity and Plant Growth Regulatory Effects

Impact on Seed Germination, Root Elongation, and Biomass Accumulation

The effects of exogenous application of 6-Nonenamide, 8-methyl-, (E)- on plant growth are complex and appear to be highly dependent on the concentration used. High concentrations of capsaicin have been shown to inhibit seed germination. For example, treatments with 500 ppm and 1500 ppm of capsaicin resulted in reduced and delayed germination of chile pepper seeds nih.gov. Similarly, another study found that at concentrations of 50.0 ppm, the germination and emergence of pepper seeds decreased, and at 100.0 and 200.0 ppm, germination was completely inhibited tubitak.gov.tr. This inhibitory effect is attributed to capsaicin's allelopathic properties, which can also suppress root and shoot growth in various plant species.

Conversely, at very low concentrations, capsaicin may have a stimulatory effect on plant growth. A study on pepper plants demonstrated that while there were no statistically significant differences in germination and emergence at lower doses, the highest germination and emergence values were observed in seeds treated with 0.1 ppm of capsaicin tubitak.gov.tr. Furthermore, seedlings treated with 1.0 ppm of capsaicin exhibited the highest shoot fresh weight, stem diameter, number of leaves, and leaf area tubitak.gov.tr. This suggests a potential for 6-Nonenamide, 8-methyl-, (E)- to act as a plant growth regulator in a dose-dependent manner.

Table 3: Dose-Dependent Effects of Exogenous 6-Nonenamide, 8-methyl-, (E)- on Pepper Plant Growth

| Concentration | Effect on Seed Germination/Emergence | Effect on Seedling Growth | References |

|---|---|---|---|

| 0.1 ppm | Highest germination and emergence values; shortest germination and emergence time. | - | tubitak.gov.tr |

| 1.0 ppm | - | Highest shoot fresh weight, stem diameter, number of leaves, and leaf area. | tubitak.gov.tr |

| 50.0 ppm | Decreased germination and emergence percentage; increased time to germination. | - | tubitak.gov.tr |